5-(furan-2-yl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)isoxazole-3-carboxamide
Overview
Description
5-(furan-2-yl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)isoxazole-3-carboxamide is a synthetic organic compound that features a furan ring, an imidazole ring, and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(furan-2-yl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)isoxazole-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the furan and imidazole intermediates, followed by their coupling with an isoxazole derivative. Common reagents used in these reactions include:
Furan-2-carboxylic acid: Starting material for the furan ring.
2-Methylimidazole: Starting material for the imidazole ring.
Isoxazole-3-carboxylic acid: Starting material for the isoxazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
5-(furan-2-yl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)isoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The imidazole ring can be reduced to form imidazoline derivatives.
Substitution: The isoxazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Ammonia (NH3), amines, thiols.
Major Products Formed
Oxidation products: Furan-2,5-dione derivatives.
Reduction products: Imidazoline derivatives.
Substitution products: Isoxazole derivatives with various substituents.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Probes: Used in the development of probes for studying biological processes.
Enzyme Inhibitors: Potential use as an inhibitor of specific enzymes.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.
Pharmacology: Studied for its interactions with biological targets.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 5-(furan-2-yl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by:
Binding to active sites: Inhibiting enzyme activity.
Modulating receptor activity: Altering signal transduction pathways.
Interacting with DNA/RNA: Affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
5-(furan-2-yl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)isoxazole-3-carboxylate: Similar structure with a carboxylate group instead of a carboxamide group.
5-(furan-2-yl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)isoxazole-3-thioamide: Similar structure with a thioamide group instead of a carboxamide group.
5-(furan-2-yl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)isoxazole-3-sulfonamide: Similar structure with a sulfonamide group instead of a carboxamide group.
Uniqueness
The uniqueness of 5-(furan-2-yl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)isoxazole-3-carboxamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties. This compound’s distinct structure allows for specific interactions with molecular targets, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
5-(furan-2-yl)-N-[2-(2-methylimidazol-1-yl)ethyl]-1,2-oxazole-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-10-15-4-6-18(10)7-5-16-14(19)11-9-13(21-17-11)12-3-2-8-20-12/h2-4,6,8-9H,5,7H2,1H3,(H,16,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMGUMDUKXGYCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNC(=O)C2=NOC(=C2)C3=CC=CO3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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